2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide
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Overview
Description
"2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide" is a complex organic compound that falls within the realm of heterocyclic chemistry. It contains an imidazo-triazin core, which is known for its versatility and application in various biological and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps that integrate different functional groups into the final structure.
- Formation of the Imidazo[2,1-c][1,2,4]triazin Core::
This is usually initiated by the cyclization of a diamine and a diacyl chloride under controlled conditions.
- Introduction of the Phenyl and Methyl Groups::
These groups are often introduced through a Friedel-Crafts alkylation and acylation process using catalysts such as aluminum chloride.
Industrial Production Methods: Industrial production of such complex compounds often involves optimizing the yield and purity through techniques such as:
- Flow Chemistry::
This allows continuous production with better control over reaction parameters.
- Automated Synthesizers::
Utilized for precision in reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions, including:
- Oxidation::
Using reagents like KMnO4 or H2O2, the phenyl group can be oxidized to introduce hydroxyl functionalities.
- Reduction::
Employing agents like NaBH4 or LiAlH4 to reduce ketone groups into alcohols.
- Substitution::
Nucleophilic substitution reactions where the phenyl groups can be substituted with halogens or other nucleophiles.
- Oxidation::
Conditions: Aqueous or organic solvents, elevated temperatures.
- Reduction::
Conditions: Anhydrous solvents, room temperature to slight heating.
- Substitution::
Conditions: Polar aprotic solvents, catalysts such as palladium or copper.
- Oxidation::
Hydroxylated derivatives.
- Reduction::
Alcohols.
- Substitution::
Halogenated or other nucleophile-substituted derivatives.
Scientific Research Applications
This compound has diverse applications across several fields:
- Chemistry::
Used as a building block for synthesizing more complex molecules.
- Biology::
Investigated for its potential as an enzyme inhibitor or a receptor modulator.
- Medicine::
Explored for its potential therapeutic effects, particularly in oncology.
- Industry::
Utilized in the production of high-performance materials and coatings.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism by which this compound exerts its effects can vary based on its application. In medicinal chemistry, it might:
- Inhibit Enzyme Activity::
By binding to the active site or an allosteric site of an enzyme.
- Modulate Receptor Function::
Interacting with specific receptors to alter their signaling pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, "2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide" stands out due to its unique substitution pattern which affects its chemical reactivity and biological activity.
List of Similar Compounds:2-(3,4-dioxo-6-phenyl-3,4-dihydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide.
2-(3,4-dioxo-7-phenyl-3,4,5,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide.
2-(3,4-dioxo-8-ethyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide.
This deep dive into "this compound" should give you a solid overview of its synthesis, reactions, applications, and more
Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-22(15-8-4-2-5-9-15)17(26)14-25-19(28)18(27)24-13-12-23(20(24)21-25)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUMBOJKALQKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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